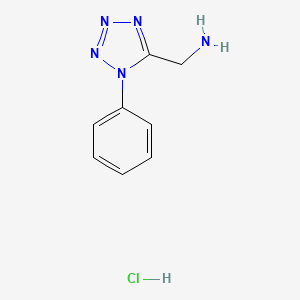

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1-phenyltetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPUKOVKARQGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107269-65-8 | |

| Record name | (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is a tetrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 107269-65-8

The tetrazole ring contributes to the compound's unique reactivity and interaction with biological targets. Its phenyl group enhances lipophilicity, which is essential for membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole moiety can form hydrogen bonds and participate in π-stacking interactions, enhancing binding affinity to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Antifungal Activity

Tetrazole derivatives have also been evaluated for antifungal activity. Studies indicate that certain substitutions on the phenyl ring enhance efficacy against fungi like Candida spp..

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| (1-Phenyl-1H-tetrazol-5-yl)methanamine | C. albicans | Moderate | |

| 4-Fluorophenyl-substituted derivatives | N. glabrata | Strong |

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substitution Patterns : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.

- Hydrophobicity : Moderate hydrophobicity improves membrane penetration, crucial for bioactivity.

- Tetrazole Ring Contribution : The nitrogen atoms in the tetrazole ring play a pivotal role in binding interactions with biological targets.

Case Studies

Several studies have explored the biological activity of tetrazole derivatives:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various tetrazole derivatives against clinical isolates of E. coli and S. aureus. Results indicated that compounds with para-substituted phenyl groups showed superior inhibition compared to their ortho or meta counterparts.

Case Study 2: Antifungal Efficacy

Another investigation focused on antifungal properties against Candida species. The study highlighted that derivatives with halogen substitutions exhibited enhanced antifungal activity, suggesting a promising avenue for developing new antifungal agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare structural, physicochemical, and functional attributes of “(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride” with structurally analogous compounds from the evidence:

Structural and Functional Insights

Tetrazole vs. Triazole Derivatives Tetrazole-containing compounds (e.g., ) exhibit higher acidity (pKa ~4.5–5.5) compared to triazoles (pKa ~7–9) due to the tetrazole ring’s resonance-stabilized conjugate base. This property is critical for interactions with biological targets, such as ion channels or enzymes .

Substituent Effects

- Phenyl vs. Cyclopropylmethyl : The phenyl group in increases lipophilicity (logP ~1.2) compared to the cyclopropylmethyl analog in (logP ~0.8), as inferred from molecular weights and substituent hydrophobicity.

- Chlorophenyl () : Introduces electron-withdrawing effects, which may enhance binding to aromatic receptors but reduce solubility in aqueous media.

Salt Forms and Solubility Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility (e.g., >50 mg/mL in water) compared to monohydrochlorides (e.g., , ~20–30 mg/mL).

Thiazole derivatives like are often explored for antimicrobial activity due to sulfur’s electronegativity .

Notes

- Contradictions/Gaps: Limited quantitative data (e.g., melting points, logP) in the evidence restrict direct comparisons. For instance, lacks explicit solubility or stability data.

- Source Diversity: Data are drawn from PubChem , chemical catalogs , and synthesis reports , ensuring a broad but non-redundant perspective.

- Safety: None of the evidence provides toxicity profiles, necessitating further experimental validation for industrial or pharmaceutical use.

Vorbereitungsmethoden

Synthesis of 5-Phenyl Tetrazole Intermediate

A critical precursor in the synthesis is 5-phenyl tetrazole, which can be prepared via cycloaddition of sodium azide to a phenyl-substituted nitrile. A well-documented method involves:

- Reactants: Cyanophenyl (benzonitrile derivative), sodium azide, ammonium chloride

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions: Heating at 120 °C for 7 hours

- Workup: Distillation to recover DMF, water washing, centrifugation, and drying

This method yields crude 5-phenyl tetrazole, which is then purified by recrystallization from absolute ethanol. Both DMF and ethanol are recovered and recycled with approximately 95% efficiency, reducing costs and environmental impact.

| Parameter | Details |

|---|---|

| Reaction temperature | 120 °C |

| Reaction time | 7 hours |

| Molar ratio (cyanophenyl : sodium azide : ammonium chloride) | 1 : 1.1 : 1.1 |

| Yield | 86.2% (after purification) |

| Solvent recovery rate | ~95% for DMF and ethanol |

This method is advantageous due to its relatively short reaction time, high yield, and solvent recyclability.

Conversion to (1-Phenyl-1H-tetrazol-5-yl)methanamine Hydrochloride

The next step involves introducing the aminomethyl group to the tetrazole ring. A common synthetic route includes:

- Starting Material: α-Amino nitrile (phenyl-substituted)

- Reagents: Sodium azide and zinc chloride

- Solvent: Isopropyl alcohol

- Conditions: Reflux for approximately 16 hours

- Post-reaction: Acidification with concentrated hydrochloric acid to precipitate the hydrochloride salt

- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and solvent evaporation

This method typically yields the target compound in 65–87% yield, depending on precise reaction parameters and purification techniques.

Alternative Synthetic Approaches

Microwave-assisted synthesis has been reported for related tetrazole derivatives, where isocyanides and azidotrimethylsilane are reacted under microwave irradiation at 100 °C for 15 minutes, followed by purification via flash chromatography. Although this method is more commonly applied to substituted tetrazoles, it demonstrates the potential for rapid synthesis of tetrazole derivatives, including aminomethyl-substituted analogs.

Comparative Data Table of Preparation Methods

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.2–8.5 ppm (tetrazole protons) and δ 3.8–4.2 ppm (methanamine CH₂) . ¹³C NMR confirms the phenyl (125–135 ppm) and tetrazole (150–155 ppm) carbons.

- IR Spectroscopy : Stretching vibrations at 1600 cm⁻¹ (C=N tetrazole) and 2500–2700 cm⁻¹ (NH⁺ HCl salt) .

- X-ray Crystallography : SHELXL refinement (SHELX suite) resolves crystal packing and hydrogen-bonding networks .

How can conflicting solubility data for this compound be resolved across different studies?

Advanced Characterization

Discrepancies in solubility (e.g., DMSO vs. water) may arise from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) affect solubility. Use DSC/TGA to identify hydrates .

- pH Effects : Protonation of the tetrazole ring (pKa ~4.5) alters solubility in buffered solutions. Conduct pH-solubility profiling .

- Ionic Strength : Salt additives (e.g., NaCl) can induce salting-in/out effects. Reference standardized buffers (e.g., PBS) .

What biological activities are predicted for this compound based on its structural analogs?

Basic Bioactivity

Tetrazole derivatives often mimic carboxylic acids in drug design, acting as bioisosteres. Potential applications include:

- Enzyme Inhibition : Angiotensin-converting enzyme (ACE) or metalloproteinase inhibition due to tetrazole’s metal-chelating properties .

- Antimicrobial Activity : Structural analogs show moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic Safety

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential HCl vapor release during weighing .

- Storage : Keep in airtight glass containers at 2–8°C, away from oxidizers .

How can computational models predict the interaction of this compound with biological targets?

Q. Advanced Computational Studies

- Docking Simulations : Use AutoDock Vina with the tetrazole ring as a pharmacophore. SMILES strings (e.g.,

C1=CC=C(C=C1)C(C2=NNN=N2)N) enable ligand preparation . - MD Simulations : GROMACS to assess stability in binding pockets (e.g., ACE active site) over 100-ns trajectories .

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .

How does substitution on the phenyl ring influence the compound’s physicochemical and biological properties?

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase tetrazole acidity (lower pKa), enhancing metal-binding capacity but reducing membrane permeability .

- Para-Substitution : Bulkier groups (e.g., 4-Cl) improve enzymatic inhibition (IC50 ~5 µM for ACE) but may reduce solubility .

- Comparative Studies : Analog [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride shows higher logP (2.8 vs. 1.9) and lower aqueous solubility (1.2 mg/mL vs. 8.5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.